molecular formula C15H20N2O2 B2776652 N-(1-cyanopropyl)-3-(2,3-dimethylphenoxy)propanamide CAS No. 1281128-13-9

N-(1-cyanopropyl)-3-(2,3-dimethylphenoxy)propanamide

Cat. No. B2776652
CAS RN: 1281128-13-9
M. Wt: 260.337
InChI Key: XKUFEUNBTOWGID-UHFFFAOYSA-N
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Description

N-(1-cyanopropyl)-3-(2,3-dimethylphenoxy)propanamide, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a cell-penetrating peptide that has been shown to be an effective tool for the delivery of a wide range of molecules into cells.

Scientific Research Applications

Synthesis and Chemical Properties

  • Antidepressant Compounds Synthesis : Research led by Bailey et al. (1985) explored the synthesis of compounds related to N-(1-cyanopropyl)-3-(2,3-dimethylphenoxy)propanamide, focusing on potential antidepressants with reduced side effects (Bailey et al., 1985).
  • Cyanation of Heteroarenes : Ding & Jiao (2011) reported the cyanation of indoles and benzofurans using N,N-dimethylformamide (DMF), highlighting an alternative method for preparing aryl nitriles (Ding & Jiao, 2011).

Structural Analysis and Application

  • Herbicidal Activity : Liu et al. (2008) investigated the crystal structure and herbicidal activity of a compound structurally related to N-(1-cyanopropyl)-3-(2,3-dimethylphenoxy)propanamide (Liu et al., 2008).
  • Antidepressant Agents Development : Clark et al. (1979) synthesized analogues of N-(1-cyanopropyl)-3-(2,3-dimethylphenoxy)propanamide, evaluating their potential as antidepressant agents (Clark et al., 1979).

Chemical Reactions and Transformations

  • Cyanation of Aryl C-H Bonds : Kim & Chang (2010) developed a protocol for cyanation at arene C-H bonds using N,N-dimethylformamide and ammonia, offering a novel approach for preparing nitriles (Kim & Chang, 2010).
  • Palladium(II) Chloride Complexes with Related Ligands : Palombo et al. (2019) prepared new derivatives of ligands related to N-(1-cyanopropyl)-3-(2,3-dimethylphenoxy)propanamide, studying their coordination with palladium(II) chloride (Palombo et al., 2019).

Biological Activity and Interaction

  • Antiproliferative Effects and DNA Binding : Casini et al. (2006) explored the antiproliferative properties and DNA binding of gold(III) oxo complexes with ligands related to N-(1-cyanopropyl)-3-(2,3-dimethylphenoxy)propanamide (Casini et al., 2006).
  • Inhibition of Enzymes : Research by Deitrich et al. (1976) investigated the inhibition of aldehyde dehydrogenase by cyanamide, a compound related to N-(1-cyanopropyl)-3-(2,3-dimethylphenoxy)propanamide (Deitrich et al., 1976).

properties

IUPAC Name

N-(1-cyanopropyl)-3-(2,3-dimethylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-4-13(10-16)17-15(18)8-9-19-14-7-5-6-11(2)12(14)3/h5-7,13H,4,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUFEUNBTOWGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)CCOC1=CC=CC(=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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